DNA Polymerase Discrimination: c7dX vs. dX in Non-Standard Base Pair Replication
Mammalian DNA polymerases alpha and epsilon, and the Klenow fragment of E. coli DNA polymerase I, completely fail to incorporate the complementary non-standard nucleotide d(pyDAD)TP opposite a template containing 7-deaza-2'-deoxyxanthosine (c7dX). In contrast, these enzymes are capable of processing the standard 2'-deoxyxanthosine (dX) template. For HIV-1 reverse transcriptase (RT), the incorporation efficiency of d(pyDAD)TP opposite c7dX is reported as 'significantly lower' than opposite dX, for which it was 'highly efficient' and largely independent of pH [1]. This demonstrates a stark, qualitative difference in enzyme processing between the two structurally similar nucleosides.
| Evidence Dimension | DNA Polymerase Incorporation Efficiency (Opposite d(pyDAD)TP) |
|---|---|
| Target Compound Data | No detectable incorporation for mammalian pol α, pol ε, and E. coli Klenow fragment; Significantly reduced efficiency for HIV-1 RT [1]. |
| Comparator Or Baseline | 2′-deoxyxanthosine (dX): Detectable incorporation by mammalian pol α, pol ε, and E. coli Klenow fragment; High efficiency for HIV-1 RT [1]. |
| Quantified Difference | Complete abolition of activity for three polymerases; >10-fold reduction in efficiency for HIV-1 RT (based on qualitative assessment in source) [1]. |
| Conditions | Primer extension assays using templates containing either c7dX or dX; d(pyDAD)TP as the incoming nucleotide; evaluated with mammalian pol α, pol ε, E. coli Klenow fragment, and HIV-1 RT [1]. |
Why This Matters
This differential polymerase recognition is critical for researchers using c7dX as a component of an expanded genetic alphabet or as a polymerase stop, as it confirms that c7dX acts as a strong replication block for many common polymerases, a property not shared by its close analog dX.
- [1] Lutz, M. J., Held, H. A., & Benner, S. A. (1996). Differential discrimination of DNA polymerase for variants of the non-standard nucleobase pair between xanthosine and 2,4-diaminopyrimidine, two components of an expanded genetic alphabet. Nucleic Acids Research, 24(7), 1308-1313. View Source
